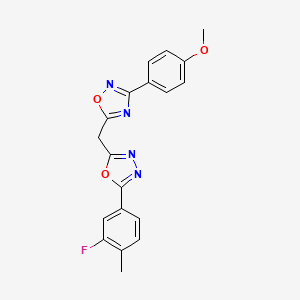
5-((5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15FN4O3 and its molecular weight is 366.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have explored the antimicrobial properties of 1,3,4-oxadiazole derivatives. For instance, compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles have been tested for their antimicrobial activity against bacteria, mold, and yeast (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016). Furthermore, other studies have synthesized and characterized novel oxadiazoles for their antibacterial activity, demonstrating significant effectiveness against various bacterial strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antitubercular and Antibacterial Properties
Oxadiazole derivatives have also been evaluated for their antitubercular and antibacterial activities. For example, certain isoxazole clubbed 1,3,4-oxadiazole derivatives showed good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, and some were found to be effective antitubercular agents against M. tuberculosis (Shingare et al., 2018).
Nematocidal Activity
Research has been conducted on the nematocidal activities of novel 1,2,4-oxadiazole derivatives. Some compounds have shown promising nematocidal activity against specific nematodes, making them potential leads for developing nematicides (Liu, Wang, Zhou, & Gan, 2022).
Anti-inflammatory and Analgesic Effects
Oxadiazole derivatives have been synthesized and tested for their anti-inflammatory and analgesic properties. Certain compounds within this class were found to have significant activity in these areas (Ramaprasad, Kalluraya, Kumar, & Mallya, 2013).
Cytotoxicity Testing
These derivatives have also been subjected to cytotoxicity testing. The synthesis of new oxadiazole derivatives has led to the discovery of compounds with varying degrees of cytotoxicity against different cancer cell lines (Nguyen Tien et al., 2018).
Herbicidal Activity
Oxadiazole compounds have been synthesized for their potential herbicidal activity. Certain derivatives have demonstrated a moderate to high level of activity against various weeds, offering insights into new avenues for herbicide development (Tajik & Dadras, 2011).
Luminescence and Absorption Studies
These compounds have been studied for their luminescent properties, which could have potential applications in the development of optical materials and sensors (Mikhailov et al., 2016).
Propiedades
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3/c1-11-3-4-13(9-15(11)20)19-23-22-17(26-19)10-16-21-18(24-27-16)12-5-7-14(25-2)8-6-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBHNFXVGZSVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

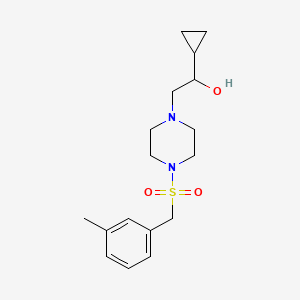
![2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2511661.png)
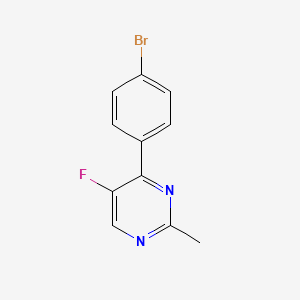
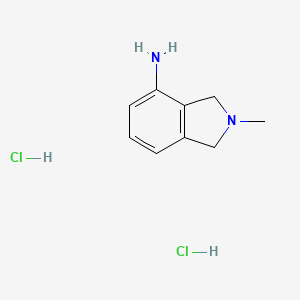
![(E)-4-(Dimethylamino)-N-[(5-phenoxypyridin-2-yl)methyl]but-2-enamide](/img/structure/B2511664.png)
![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2511665.png)
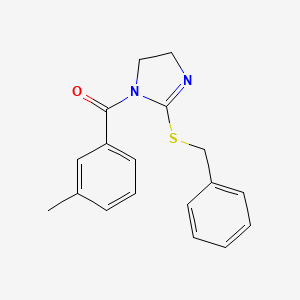
![3-(3,4-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511670.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2511671.png)
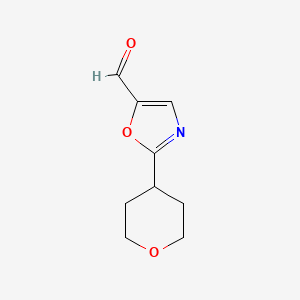
![1-(2-bromophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511674.png)
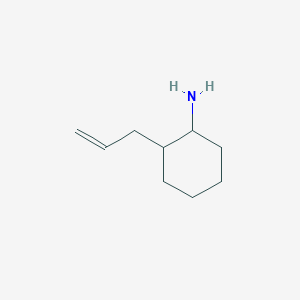
![N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2511676.png)
![N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide](/img/structure/B2511679.png)